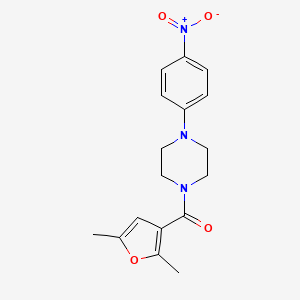![molecular formula C22H18ClN3O6 B3982534 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3982534.png)
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-chloro-4-nitrobenzamide
Übersicht
Beschreibung
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-chloro-4-nitrobenzamide is a chemical compound that belongs to the class of amides and is commonly referred to as BDMC. The compound has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood. However, studies have shown that BDMC induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, BDMC has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BDMC has been shown to exhibit various biochemical and physiological effects. Studies have shown that BDMC inhibits the growth and proliferation of cancer cells by inducing apoptosis. BDMC has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BDMC has been shown to possess antimicrobial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
BDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, BDMC exhibits potent anticancer, anti-inflammatory, and antimicrobial activity, making it a promising candidate for further research. However, BDMC also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for BDMC research. One potential direction is to study the synergistic effects of BDMC with other anticancer, anti-inflammatory, and antimicrobial agents. Another potential direction is to investigate the potential side effects of BDMC and its toxicity in vivo. Additionally, more research is needed to understand the mechanism of action of BDMC and its potential use in various scientific research applications.
Conclusion:
In conclusion, BDMC is a promising compound that exhibits potent anticancer, anti-inflammatory, and antimicrobial activity. Its stable nature and ease of synthesis make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for BDMC research are numerous, and further investigation is needed to fully realize its potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
BDMC has been studied for its potential use in various scientific research applications such as cancer therapy, anti-inflammatory agents, and antimicrobial agents. Studies have shown that BDMC exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. BDMC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BDMC has been studied for its antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O6/c1-31-19-12-18(25-22(28)15-9-8-14(26(29)30)10-16(15)23)20(32-2)11-17(19)24-21(27)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIEGJVJUNGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate](/img/structure/B3982473.png)
![N-isopropyl-2-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B3982475.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![2-({[3-(2-allylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3982486.png)

![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]methioninate](/img/structure/B3982491.png)
![3-chloro-4-methoxy-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3982493.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3982507.png)
![4-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3982518.png)
![N-[4-acetyl-5-methyl-5-(2-thienyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3982520.png)
![9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3982531.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3982547.png)